A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3,5-Difluoropyridine-2-carbonyl chloride
A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3,5-Difluoropyridine-2-carbonyl chloride
Introduction
3,5-Difluoropyridine-2-carbonyl chloride is a key heterocyclic building block in contemporary drug discovery and materials science. The precise substitution pattern of two fluorine atoms and a reactive carbonyl chloride group on the pyridine ring imparts unique electronic and conformational properties, which can be leveraged to modulate biological activity and material characteristics. The unambiguous structural confirmation and purity assessment of this compound are paramount for its successful application.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined ¹H and ¹⁹F approach, stands as the definitive analytical technique for the characterization of such fluorinated organic molecules. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus result in excellent NMR sensitivity, comparable to that of protons.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR provides exceptional resolution and sensitivity to the local electronic environment, making it a powerful probe for detailed structural elucidation.[2][3]
This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹⁹F NMR spectra of 3,5-Difluoropyridine-2-carbonyl chloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectral features based on established principles of NMR spectroscopy for fluorinated aromatic systems.
Molecular Structure and Key NMR Interactions
The foundational step in interpreting any NMR spectrum is a thorough understanding of the molecule's structure and the magnetic interactions between its nuclei.
Caption: J-coupling network in 3,5-Difluoropyridine-2-carbonyl chloride.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to H4 and H6.
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H6 Proton: This proton is situated ortho to the electron-deficient pyridine nitrogen and para to the F5 atom. Its proximity to the highly deshielding carbonyl chloride group at C2 will shift its resonance significantly downfield. It is expected to appear as a multiplet due to coupling with H4 (⁴JHH), F5 (³JHF), and F3 (⁴JHF).
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H4 Proton: This proton is located between the two fluorine atoms. It will be less downfield than H6. It is expected to appear as a multiplet due to coupling with H6 (⁴JHH), F3 (³JHF), and F5 (³JHF).
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H6 | 8.30 - 8.50 | ddd | ⁴JHH ≈ 1-3 Hz, ³JHF ≈ 6-8 Hz, ⁴JHF ≈ 1-3 Hz |
| H4 | 7.80 - 8.00 | ddd | ⁴JHH ≈ 1-3 Hz, ³JHF ≈ 8-10 Hz, ³JHF ≈ 6-8 Hz |
| Note: These are predicted values based on analogous structures and substituent effects. Actual values may vary based on solvent and experimental conditions. |
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides complementary and often more resolved information due to its large chemical shift dispersion. [2]Two distinct signals are expected for F3 and F5.
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F3 Fluorine: This fluorine is positioned ortho to the strongly electron-withdrawing carbonyl chloride group. This proximity is expected to cause a downfield shift compared to F5. The signal will be a multiplet due to coupling with F5 (⁴JFF), H4 (³JHF), and H6 (⁴JHF).
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F5 Fluorine: This fluorine is in a more typical environment for a fluoropyridine. It will be coupled to F3 (⁴JFF), H6 (³JHF), and H4 (³JHF), resulting in a multiplet.
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| F3 | -110 to -120 | ddd | ⁴JFF ≈ 15-25 Hz, ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 1-3 Hz |
| F5 | -125 to -135 | ddd | ⁴JFF ≈ 15-25 Hz, ³JHF ≈ 6-8 Hz, ³JHF ≈ 6-8 Hz |
| Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). Predicted values are based on general ranges for fluoropyridines and may vary. | |||
| [4][5] |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
Caption: Standard workflow for NMR analysis of small molecules.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 3,5-Difluoropyridine-2-carbonyl chloride. b. Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is often a good first choice due to its volatility and minimal proton signals. [6] c. For ¹H NMR, ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used, or shifts can be referenced to a known internal standard if one is added. d. Transfer the solution to a clean, 5 mm NMR tube.
2. Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's magnet. b. Lock the field frequency using the deuterium signal from the solvent. c. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. d. Tune and match the NMR probe for both the ¹H and ¹⁹F nuclei frequencies. e. For ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio. f. For ¹⁹F Spectrum: Acquire the spectrum using a standard pulse sequence, typically with proton decoupling to simplify the fluorine signals into multiplets arising only from ¹⁹F-¹⁹F couplings. This simplification aids in the initial assignment. A subsequent ¹⁹F spectrum without proton decoupling can then be acquired to observe the JHF couplings.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra. b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis. For ¹H, set the TMS peak to 0.00 ppm. For ¹⁹F, reference to the known standard. d. Integrate the peak areas to determine the relative ratios of the nuclei. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to establish the connectivity and finalize assignments.
Conclusion
The comprehensive analysis of both ¹H and ¹⁹F NMR spectra is indispensable for the structural verification of 3,5-Difluoropyridine-2-carbonyl chloride. The predicted spectra are characterized by two distinct multiplets in both the proton and fluorine spectra, with chemical shifts and coupling patterns dictated by the unique electronic environment of the substituted pyridine ring. The significant downfield shift of the H6 proton and the characteristic JHF and JFF coupling constants serve as key diagnostic features. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality NMR data, enabling confident structural assignment and purity assessment, which are critical for advancing research and development in medicinal chemistry and materials science.
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